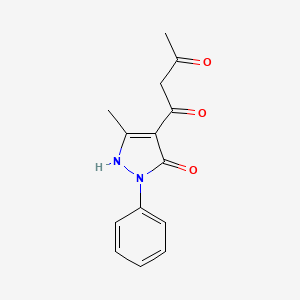
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a tetrahydrofuran ring substituted with an ethylisoxazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran ring.
Substitution reactions: to introduce the ethylisoxazole group.
Protecting group strategies: to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalytic processes: to increase yield and selectivity.
Continuous flow chemistry: to enhance reaction efficiency.
Green chemistry principles: to minimize waste and use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the isoxazole ring to form different functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Used to investigate the interactions with biological molecules and pathways.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Potential catalyst or catalyst precursor in industrial processes.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-5-(3-Ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing the expression of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S,5S)-5-(3-Methylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a methyl group instead of an ethyl group.
(2R,3R,4S,5S)-5-(3-Phenylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Structural uniqueness: The presence of the ethylisoxazole group provides unique chemical and physical properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the ethyl group.
Applications: Specific applications in research and industry that are not shared by similar compounds.
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-5-(3-ethyl-1,2-oxazol-5-yl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C9H13NO5/c1-2-4-3-5(15-10-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9+/m0/s1 |
InChI-Schlüssel |
JOBWYDOTAFPRMG-JQCXWYLXSA-N |
Isomerische SMILES |
CCC1=NOC(=C1)[C@@H]2[C@H]([C@H]([C@@H](O2)O)O)O |
Kanonische SMILES |
CCC1=NOC(=C1)C2C(C(C(O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

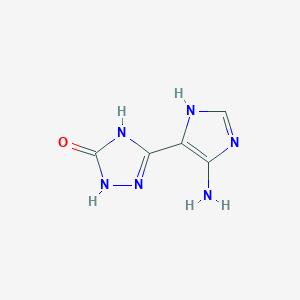

![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
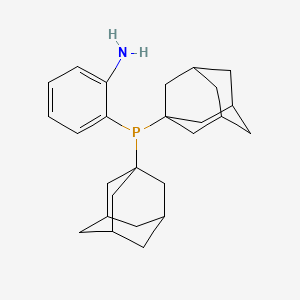
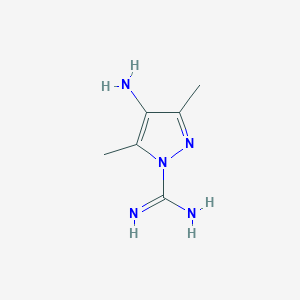

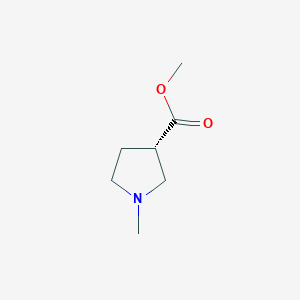

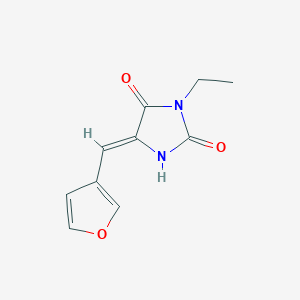
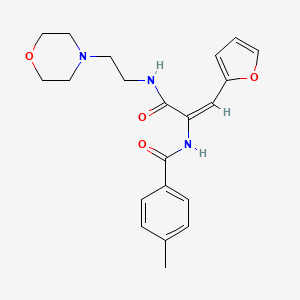
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
